Lipophilicity & Polar Surface Area Differentiation
The target compound (CAS 1018305-83-3) shows a Computed XLogP3 of -1.6 and TPSA of 75.0 Ų [1]. Its closest monosubstituted analog, 1-(methylsulfonyl)piperazine (CAS 55276-43-2), has XLogP3 -1.1 and TPSA 57.8 Ų . The ethylamine extension on the target produces a 0.5 log unit decrease in predicted lipophilicity and a 17.2 Ų increase in polar surface area, which can influence aqueous solubility, permeability, and in vitro ADME behavior in drug discovery programs.
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = -1.6; TPSA = 75.0 Ų (PubChem computed) |
| Comparator Or Baseline | 1-(Methylsulfonyl)piperazine (CAS 55276-43-2): XLogP3 = -1.1; TPSA = 57.8 Ų |
| Quantified Difference | ΔXLogP3 = -0.5 (more hydrophilic); ΔTPSA = +17.2 Ų (greater polarity) |
| Conditions | PubChem XLogP3 3.0 algorithm, computed from chemical structure |
Why This Matters
A 0.5 log unit shift in XLogP3 can correspond to measurable differences in aqueous solubility and membrane permeability, making the target compound preferable when lower logP and higher polarity are desired for hit-to-lead optimization.
- [1] Kuujia Product Page, CAS 1018305-83-3, XLogP3: -1.6, Topological Polar Surface Area: 75 Ų. View Source
